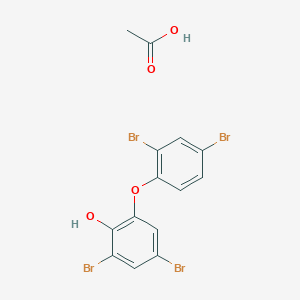
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol is a complex organic compound that features both acetic acid and phenol functional groups, with multiple bromine atoms attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol typically involves the bromination of phenol derivatives. The process begins with the bromination of phenol to produce 2,4-dibromophenol. This intermediate is then reacted with 2,4-dibromophenoxy to form the final compound. The reaction conditions often require the presence of a brominating agent such as N-bromosuccinimide (NBS) and a suitable solvent like chloroform or ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while nucleophilic substitution can produce various substituted phenols .
Scientific Research Applications
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol involves its interaction with specific molecular targets and pathways. The bromine atoms and phenol group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-Dibromophenol: A simpler brominated phenol with similar reactivity but fewer bromine atoms.
4,6-Dibromo-2-(2’,4’-dibromophenoxy)phenol: A closely related compound with a similar structure and properties
Uniqueness
Acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol is unique due to its combination of acetic acid and phenol functional groups, along with multiple bromine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
80246-32-8 |
|---|---|
Molecular Formula |
C14H10Br4O4 |
Molecular Weight |
561.8 g/mol |
IUPAC Name |
acetic acid;2,4-dibromo-6-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H6Br4O2.C2H4O2/c13-6-1-2-10(8(15)3-6)18-11-5-7(14)4-9(16)12(11)17;1-2(3)4/h1-5,17H;1H3,(H,3,4) |
InChI Key |
BDRCAZNRNXNVLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C=C1Br)Br)OC2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


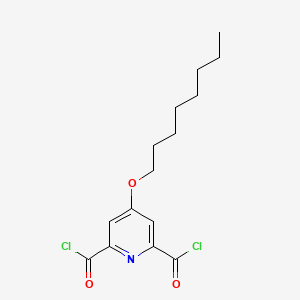
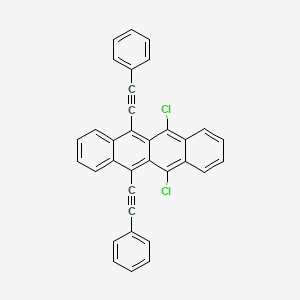

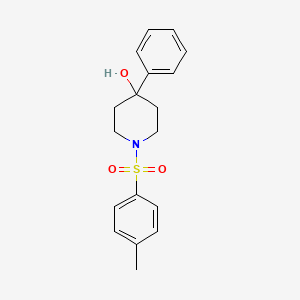
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)

![[(2-Phenylethyl)tellanyl]benzene](/img/structure/B14417593.png)
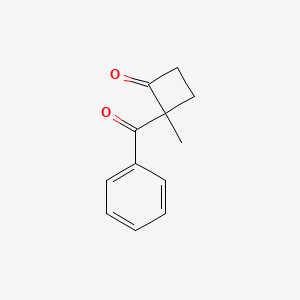
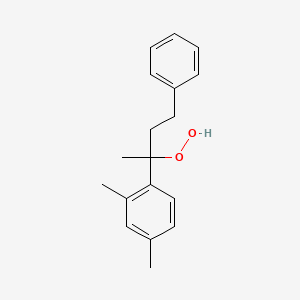
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
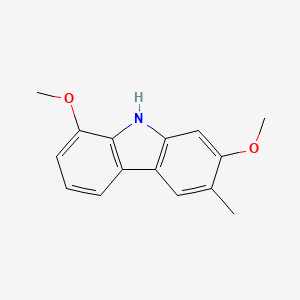
![2H-Thiireno[e][1,3]benzodioxole](/img/structure/B14417633.png)
![1,3-Dichloro-2-[(1-chloropropan-2-yl)oxy]propane](/img/structure/B14417639.png)
